

Assessing dendritic cell maturation markers after RGX-104 treatment

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Compound of Interest

Compound Name: RGX-104

Cat. No.: B560420

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Application Note & Protocol

Topic: Assessing Dendritic Cell Maturation Markers after **RGX-104** Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

RGX-104 is an orally administered, first-in-class small molecule agonist of the Liver X Receptor (LXR).[1][2] As a key regulator of lipid homeostasis and inflammation, LXR activation has emerged as a promising strategy in cancer immunotherapy.[3] **RGX-104** modulates innate immunity by activating the LXR-ApoE pathway, which leads to two significant effects: the depletion of myeloid-derived suppressor cells (MDSCs) and the activation of dendritic cells (DCs).[4][5]

Dendritic cells are the most potent antigen-presenting cells (APCs) and are critical for initiating T-cell-mediated adaptive immunity.[6] Immature DCs are specialized in antigen capture, while mature DCs upregulate co-stimulatory molecules and secrete cytokines to effectively prime naïve T cells.[7] The maturation of DCs is therefore a pivotal step in generating an effective anti-tumor immune response. **RGX-104** is reported to stimulate DCs, making it crucial to have robust protocols to quantify the markers associated with this maturation process.[8][9]

This document provides detailed protocols for treating monocyte-derived dendritic cells with **RGX-104** and assessing their maturation status through flow cytometry analysis of surface

markers and ELISA-based quantification of cytokine secretion.

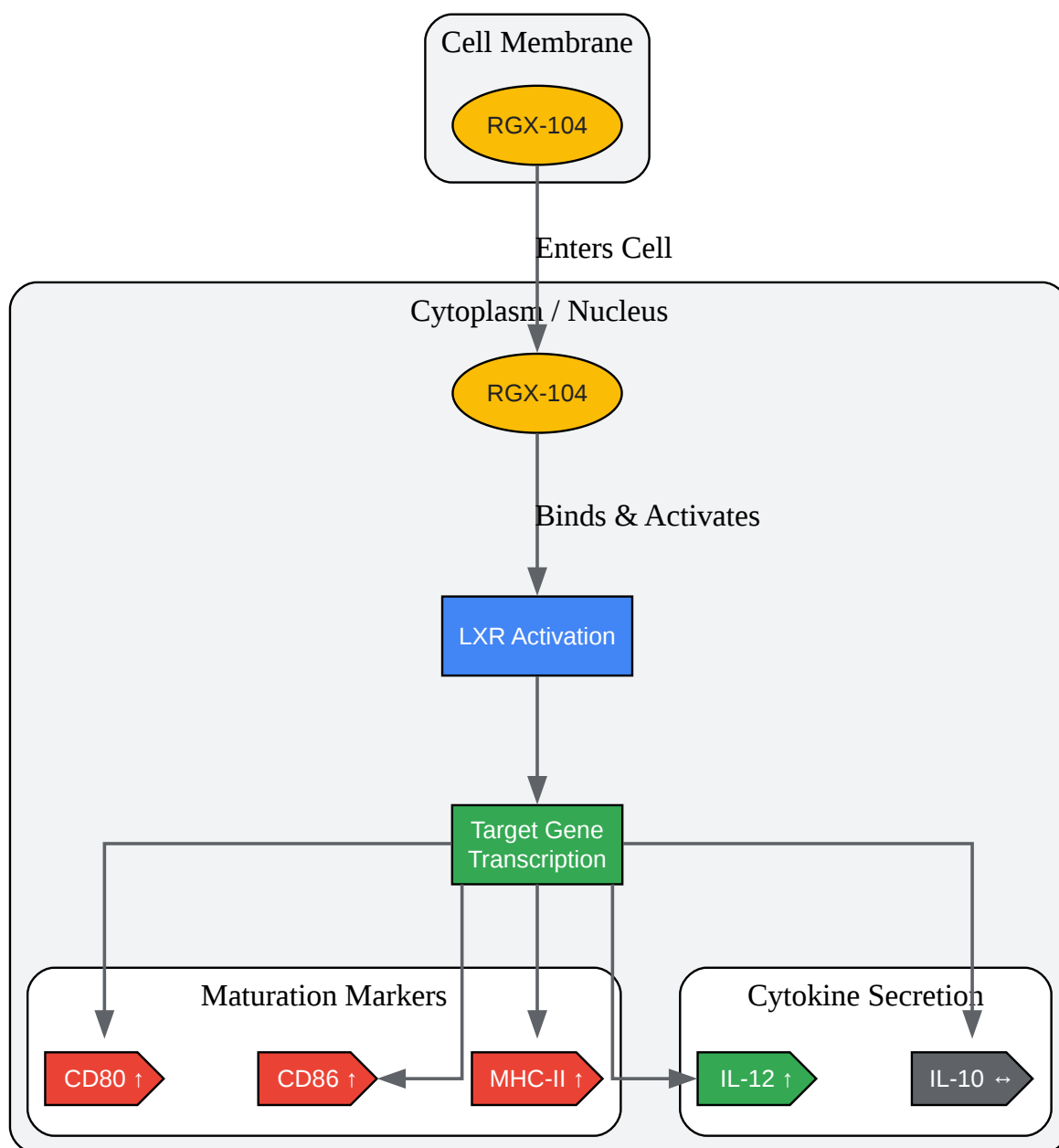
Principle of the Assay

RGX-104 acts as an LXR agonist.^[2] The activation of the LXR pathway in dendritic cells is expected to induce a mature phenotype.^{[10][11]} This maturation is characterized by the upregulation of cell surface molecules essential for T-cell activation, including CD80, CD86, and Major Histocompatibility Complex (MHC) Class II (HLA-DR in humans).^{[10][12]} Additionally, mature DCs are known to secrete pro-inflammatory cytokines, most notably Interleukin-12 (IL-12), which promotes a Th1-polarized T-cell response, while potentially modulating the secretion of anti-inflammatory cytokines like Interleukin-10 (IL-10).^[13]

This protocol outlines methods to quantify these changes. Flow cytometry is used to measure the percentage of cells expressing key maturation markers and their mean fluorescence intensity (MFI). An Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of secreted cytokines in the cell culture supernatant. The expected outcome is a dose-dependent increase in the expression of maturation markers and a shift in the cytokine profile towards a pro-inflammatory state following **RGX-104** treatment.

Signaling Pathway and Experimental Workflow

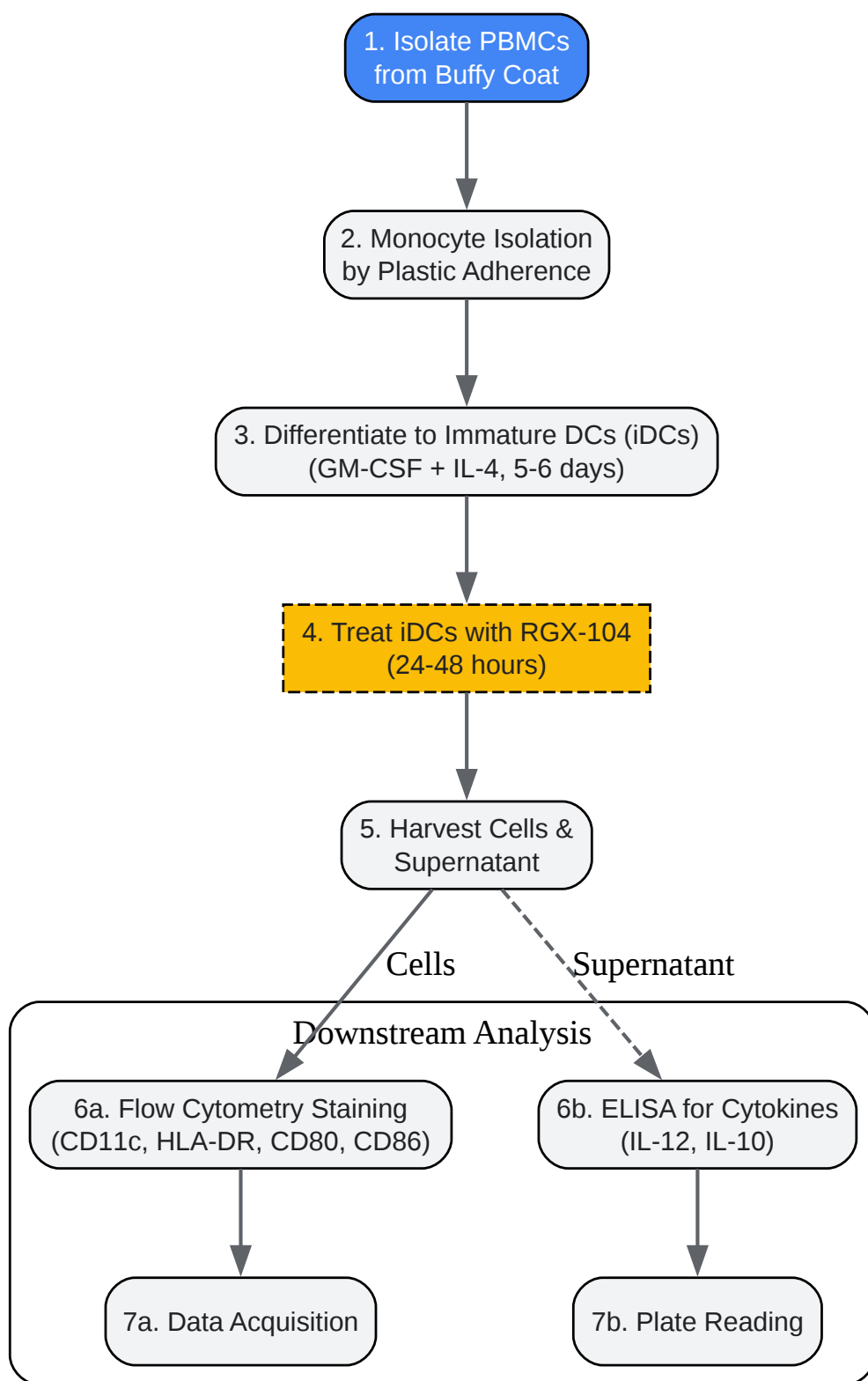
Signaling Pathway



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Caption: **RGX-104** signaling pathway in dendritic cells.

Experimental Workflow



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Caption: Experimental workflow for assessing DC maturation.

Materials and Reagents

- Cell Culture:
 - Human buffy coats or peripheral blood mononuclear cells (PBMCs)
 - Ficoll-Paque PLUS
 - RPMI 1640 medium
 - Fetal Bovine Serum (FBS), heat-inactivated
 - Penicillin-Streptomycin solution
 - L-Glutamine
 - Recombinant Human GM-CSF
 - Recombinant Human IL-4
 - **RGX-104** (Abequolixron)
 - DMSO (vehicle control)
- Flow Cytometry:
 - FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)
 - Fc Block (e.g., Human TruStain FcX™)
 - Fluorochrome-conjugated antibodies:
 - Anti-Human CD11c (DC marker)
 - Anti-Human HLA-DR (MHC Class II)
 - Anti-Human CD80
 - Anti-Human CD86

- Anti-Human CD83
- Isotype controls for each antibody
- Viability Dye (e.g., 7-AAD or Fixable Viability Dye)
- ELISA:
 - Human IL-12 (p70) ELISA Kit
 - Human IL-10 ELISA Kit

Experimental Protocols

Generation of Monocyte-Derived Dendritic Cells (mo-DCs)

- Isolate PBMCs from a human buffy coat using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
- Wash the isolated PBMCs twice with sterile PBS.
- Resuspend the cells in complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine).
- Plate the PBMCs in a T75 flask at a density of $5-10 \times 10^6$ cells/mL and incubate for 2-3 hours at 37°C, 5% CO₂ to allow monocytes to adhere.
- Gently wash away non-adherent cells with warm PBS.
- Add 10 mL of fresh complete RPMI 1640 medium supplemented with 800 IU/mL GM-CSF and 500 IU/mL IL-4.[\[14\]](#)
- Incubate for 5-6 days. Add fresh medium with cytokines on day 3. On day 5 or 6, cells should appear as loosely adherent clusters, characteristic of immature DCs (iDCs).

RGX-104 Treatment

- Gently harvest the iDCs.

- Count the cells and assess viability.
- Re-plate the iDCs in a 24-well plate at a density of 1×10^6 cells/mL in fresh DC culture medium (RPMI + cytokines).
- Prepare serial dilutions of **RGX-104** in DMSO. A final DMSO concentration should be kept below 0.1% across all conditions.
- Add **RGX-104** to the wells at desired final concentrations (e.g., 0.1 μ M, 1 μ M, 10 μ M).
- Include a "Vehicle Control" well (DMSO only) and an "Unstimulated Control" well (medium only). A positive control using LPS (100 ng/mL) can also be included.
- Incubate for 24 to 48 hours at 37°C, 5% CO₂.

Flow Cytometry Analysis of Maturation Markers

- After incubation, carefully collect the culture supernatants and store them at -80°C for ELISA.
- Gently harvest the cells from each well and transfer them to FACS tubes.
- Wash the cells with 2 mL of cold FACS buffer and centrifuge at 300 x g for 5 minutes.
- Resuspend the cell pellet in 100 μ L of FACS buffer containing a viability dye and incubate as per the manufacturer's protocol.
- Wash the cells, then resuspend in 100 μ L of FACS buffer containing Fc Block and incubate for 10 minutes at 4°C.
- Without washing, add the pre-titrated fluorochrome-conjugated antibodies (e.g., anti-CD11c, anti-HLA-DR, anti-CD80, anti-CD86) and isotype controls.
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with 2 mL of cold FACS buffer.
- Resuspend the final cell pellet in 300-500 μ L of FACS buffer.

- Acquire data on a flow cytometer. Gate on live, single cells, then on the CD11c+ population to analyze the expression of HLA-DR, CD80, and CD86.^[7]

ELISA for Cytokine Profiling

- Thaw the stored culture supernatants on ice.
- Perform the ELISA for human IL-12 and IL-10 according to the manufacturer's kit instructions.
- Briefly, add standards and samples to the pre-coated wells, incubate, wash, add detection antibody, incubate, wash, add substrate, and stop the reaction.
- Read the absorbance on a microplate reader at the specified wavelength.
- Calculate the cytokine concentrations by plotting a standard curve.

Data Presentation and Expected Results

Data should be analyzed to determine the percentage of positive cells and the Mean Fluorescence Intensity (MFI) for each maturation marker. Cytokine concentrations are determined from the ELISA standard curve.

Table 1: Effect of **RGX-104** on Dendritic Cell Surface Marker Expression

Treatment Group	% CD80+ of Live CD11c+	MFI of CD80	% CD86+ of Live CD11c+	MFI of CD86	% HLA-DR+ of Live CD11c+	MFI of HLA-DR
Unstimulated	8.5 ± 1.2	150 ± 25	15.2 ± 2.1	450 ± 50	95.1 ± 3.4	1200 ± 150
Vehicle (DMSO)	9.1 ± 1.5	165 ± 30	16.5 ± 2.5	470 ± 60	94.8 ± 3.8	1250 ± 160
RGX-104 (0.1 µM)	15.3 ± 2.0	350 ± 45	30.1 ± 3.5	980 ± 110	96.2 ± 2.9	2500 ± 200
RGX-104 (1 µM)	35.8 ± 4.1	980 ± 110	65.4 ± 5.8	2800 ± 300	97.5 ± 2.1	6500 ± 550
RGX-104 (10 µM)	55.2 ± 6.3	1800 ± 200	88.9 ± 7.2	5500 ± 600	98.1 ± 1.9	11000 ± 900
LPS (100 ng/mL)	60.5 ± 7.5	2100 ± 250	92.3 ± 6.9	6100 ± 680	98.5 ± 1.5	12500 ± 1100

(Note: Data are hypothetical examples, presented as Mean ± SD)

Table 2: Effect of **RGX-104** on Dendritic Cell Cytokine Secretion

Treatment Group	IL-12 (p70) Concentration (pg/mL)	IL-10 Concentration (pg/mL)	IL-12 / IL-10 Ratio
Unstimulated	< 10	< 20	-
Vehicle (DMSO)	< 10	< 20	-
RGX-104 (0.1 µM)	55 ± 8	35 ± 6	1.57
RGX-104 (1 µM)	250 ± 30	50 ± 9	5.00
RGX-104 (10 µM)	650 ± 75	65 ± 12	10.00
LPS (100 ng/mL)	1200 ± 150	80 ± 15	15.00

(Note: Data are hypothetical examples, presented as Mean \pm SD)

Treatment with **RGX-104** is expected to cause a dose-dependent increase in the expression of co-stimulatory molecules CD80 and CD86, as well as the antigen-presenting molecule HLA-DR.[10] Concurrently, **RGX-104** should stimulate the production of the key Th1-polarizing cytokine IL-12, while having a lesser effect on the anti-inflammatory cytokine IL-10, thus increasing the IL-12/IL-10 ratio, which is indicative of a pro-inflammatory DC phenotype.[10][13]

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